N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a pyridazinone ring, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-ethoxyphenyl derivative, followed by the formation of the pyridazinone ring through cyclization reactions. The final step involves the coupling of the pyridazinone intermediate with 3,4-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide
- N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzoate
Uniqueness
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is unique due to the presence of both the ethoxyphenyl and dimethoxybenzamide groups, which confer specific chemical and biological properties
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a compound belonging to the class of pyridazinone derivatives, which have been investigated for their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C21H25N5O3
- Molecular Weight: 395.5 g/mol
- CAS Number: 1235635-00-3
The compound features a pyridazinone core, an ethoxyphenyl substituent, and a dimethoxybenzamide group, which contribute to its biological properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes that play crucial roles in various metabolic pathways.
- Receptor Interaction: It might bind to cellular receptors, influencing signal transduction pathways.
- Gene Expression Modulation: The compound could affect the expression of genes involved in cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that pyridazinone derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression . The specific effects of this compound on various cancer cell lines are still under investigation.
Anti-inflammatory Effects
Pyridazinone derivatives have also shown promise in reducing inflammation. They may modulate the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Some studies have reported antimicrobial activities for pyridazinone compounds against various bacterial strains. The ability to disrupt bacterial cell membranes or inhibit essential metabolic processes could be a mechanism for this activity .
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Demonstrated the efficacy of similar compounds in reducing lysophosphatidic acid levels in vivo, suggesting potential therapeutic applications in fibrosis models. |
Study 2 | Investigated the synthesis and preliminary biological evaluation of related pyridazinone derivatives, highlighting their diverse pharmacological profiles. |
Reported on the synthesis methods and biological testing for antimicrobial activity against specific pathogens. |
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-4-31-18-8-5-16(6-9-18)19-10-12-22(27)26(25-19)14-13-24-23(28)17-7-11-20(29-2)21(15-17)30-3/h5-12,15H,4,13-14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPGRAIDDGOVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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